(3R)-3-Aminoazetidin-2-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-aminoazetidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c4-2-1-5-3(2)6;/h2H,1,4H2,(H,5,6);1H/t2-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKOEIHXUWTTQ-HSHFZTNMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227199-00-8 | |
| Record name | 2-Azetidinone, 3-amino-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227199-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for 3r 3 Aminoazetidin 2 One Hydrochloride and Chiral Azetidinones
Stereoselective Synthesis Strategies
The creation of chiral centers in the azetidinone ring with high precision is a key challenge in synthetic organic chemistry. Modern methodologies have increasingly focused on asymmetric catalysis and biocatalysis to achieve high levels of stereocontrol.
Asymmetric [2+2] Cycloaddition Reactions
The [2+2] cycloaddition of a ketene (B1206846) and an imine, famously known as the Staudinger synthesis, remains a cornerstone for the construction of the β-lactam ring. wikipedia.orgnih.gov The development of asymmetric variants of this reaction has been pivotal in accessing chiral azetidinones.
The classical Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to yield a β-lactam. wikipedia.org Over the years, several variants have been developed to improve stereoselectivity and expand the scope of the reaction. organicreactions.org The stereochemical outcome of the Staudinger reaction is influenced by factors such as the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. wikipedia.org Generally, (E)-imines lead to cis β-lactams, while (Z)-imines produce trans β-lactams. wikipedia.org
One significant variant involves the in situ generation of ketenes, which are often unstable. organicreactions.org Common methods for generating ketenes in situ include the dehydrohalogenation of acyl chlorides using a tertiary amine base or through the Wolff rearrangement of α-diazo ketones. wikipedia.orgorganicreactions.org Another approach is the activation of carboxylic acids. organicreactions.org These methods allow for the controlled generation of the ketene in the presence of the imine, facilitating the cycloaddition.
A notable multicomponent variant of the Staudinger synthesis was reported, which allows for the one-pot synthesis of β-lactams from azides and two different diazo compounds. wikipedia.org This reaction proceeds through a rhodium acetate-catalyzed reaction to form the imine in situ, which then reacts with a ketene generated from a Wolff rearrangement. wikipedia.org
The reaction can also be modified by replacing the imine with other double bond systems. For instance, the use of olefins can lead to cyclobutanones, while carbonyls can yield β-lactones. wikipedia.org When sulfenes are used instead of ketenes, the reaction is known as a Sulfa-Staudinger cycloaddition and produces β-sultams. wikipedia.org
The stereoselectivity of the Staudinger reaction can be directed by using chiral auxiliaries attached to either the ketene or the imine. This approach has been successful in achieving high diastereoselectivity, often exceeding 95:5 ratios. organicreactions.org While the cis-3,4-disubstituted β-lactam is the more commonly formed isomer, specific methodologies have been developed to favor the formation of the trans isomer. organicreactions.org
A significant advancement in the synthesis of chiral azetidinones has been the development of catalytic asymmetric Staudinger reactions. These reactions utilize a chiral catalyst to control the stereochemical outcome of the cycloaddition, leading to the formation of enantioenriched β-lactams.
Among the most successful catalysts are planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY). acs.org These catalysts have been shown to be highly effective in promoting the enantioselective cycloaddition of a wide range of ketenes with various imines. acs.org The catalyst activates the ketene by forming a chiral zwitterionic enolate, which then reacts with the imine in a stereocontrolled manner. nih.gov
The following table summarizes the performance of a planar-chiral PPY derivative in the catalytic enantioselective Staudinger reaction between different ketenes and imines, demonstrating the broad scope and high efficiency of this catalytic system. acs.org
Table 1: Performance of a Planar-Chiral PPY Catalyst in Enantioselective Staudinger Reactions
| Entry | Ketene | Imine | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Hexamethyleneketene | N-Benzylidene-p-anisidine | 95 | 94 |
| 2 | Hexamethyleneketene | N-Cinnamylidene-p-anisidine | 93 | 92 |
| 3 | Hexamethyleneketene | N-(3-Phenylpropylidene)-p-anisidine | 96 | 90 |
| 4 | Diethylketene | N-Benzylidene-p-anisidine | 90 | 91 |
| 5 | Phenyl(ethyl)ketene | N-Benzylidene-p-anisidine | 92 | 93 (cis) |
Data sourced from a study on enantioselective Staudinger synthesis catalyzed by a planar-chiral nucleophile. acs.org
Chiral Lewis acids have also been employed to catalyze asymmetric [2+2] cycloadditions, including the formation of β-lactams. wikipedia.org These catalysts activate the imine, making it more susceptible to nucleophilic attack by the ketene, and the chiral environment around the metal center dictates the stereochemical outcome of the reaction.
Chemo-Enzymatic and Biocatalytic Approaches to Chiral Azetidinones
Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral azetidinones. These approaches leverage the inherent stereoselectivity of enzymes to either resolve racemic mixtures or to construct the chiral molecule from a prochiral substrate.
The formation of the amide bond to close the azetidinone ring is a critical step in the synthesis of β-lactams. Enzymes, particularly hydrolases, have been explored for their ability to catalyze this transformation. Penicillin G acylases (PGAs), for instance, are known to catalyze the reversible hydrolysis and formation of the amide bond in penicillin and cephalosporin (B10832234) antibiotics. oup.com This enzymatic activity can be harnessed for the synthesis of new β-lactam derivatives.
Lipases are another class of enzymes that have shown utility in the synthesis of chiral azetidinones. nih.govresearchgate.net They are particularly effective in the kinetic resolution of racemic azetidinone precursors. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic N-hydroxymethyl-β-lactam, allowing for the separation of the two enantiomers with high enantiomeric excess. researchgate.net The following table illustrates the lipase-catalyzed resolution of a racemic N-hydroxymethylazetidinone derivative.
Table 2: Lipase-Catalyzed Resolution of a Racemic N-Hydroxymethylazetidinone
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Acylated Product (%) |
|---|---|---|---|---|---|
| Lipase PS | Vinyl butyrate | Acetone | 50 | >99 | 98 |
| Lipase AK | Vinyl butyrate | Acetone | 48 | 96 | >99 |
Data adapted from studies on lipase-catalyzed resolutions of alicyclic β-amino acid derivatives. researchgate.net
The synthesis of enantiomerically pure precursors is a cornerstone of chemo-enzymatic strategies for chiral azetidinones. Chiral β-amino acids are key intermediates in the synthesis of many β-lactams, and biocatalysis offers powerful tools for their preparation.
Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid, producing a chiral amino acid. nih.gov This approach can be used for the asymmetric synthesis of β-amino acids from prochiral β-keto acids or for the kinetic resolution of racemic β-amino acids. nih.gov The use of transaminases for the synthesis of (R)-3-aminopiperidine, a related cyclic amine, highlights the potential of this methodology for creating chiral amine building blocks. google.com
Lipases have also been extensively used for the resolution of racemic β-amino acid esters through enantioselective hydrolysis or acylation. nih.govmdpi.com For example, lipase PS from Pseudomonas cepacia can selectively hydrolyze the (S)-enantiomer of a racemic β-amino acid ester, leaving the (R)-enantiomer unreacted with high enantiomeric excess. nih.gov
Another powerful biocatalytic strategy is deracemization, which combines an enantioselective oxidation and a non-selective reduction or a stereoselective reduction to convert a racemate into a single enantiomer. researchgate.netresearchgate.net For instance, a cascade reaction involving an oxidase and a transaminase can be used for the deracemization of racemic β-amino alcohols, which are versatile precursors for chiral molecules. researchgate.net
Ring-Closing Metathesis (RCM) in Azetidinone Synthesis
Ring-Closing Metathesis (RCM) is a powerful variation of olefin metathesis used for synthesizing unsaturated rings through the intramolecular reaction of two terminal alkenes. wikipedia.org This metal-catalyzed process, which proceeds via a metallacyclobutane intermediate, is highly valued for its ability to form rings of various sizes, typically ranging from 5 to 30 atoms, and its tolerance for a wide array of functional groups. wikipedia.orgorganic-chemistry.org The primary driving force for the reaction is often the formation and removal of volatile ethylene (B1197577) gas, which shifts the equilibrium toward the desired cyclic product. organic-chemistry.org
In the context of azetidinone chemistry, RCM has been employed to construct complex architectures containing the β-lactam core. For instance, dienes incorporating β-lactam moieties have been successfully cyclized using RCM to yield macrocycles that feature bis-4-spiro-β-lactam units. mdpi.com The success of such cyclizations can be dependent on structural factors; for example, RCM failed when the ethylene linker between the alkene functionalities was too short. mdpi.com This methodology is not limited to carbocycles and has been instrumental in creating diverse heterocycles containing nitrogen, oxygen, sulfur, and phosphorus. wikipedia.org The application of RCM is a key step in divergent synthetic approaches, allowing for the creation of various complex molecules, such as conduramines and trihydroxyazepanes, from a common precursor. rsc.org The choice of catalyst, such as various generations of Grubbs catalysts, is crucial and can influence reaction efficiency and stereoselectivity. drughunter.com
Table 1: Application of RCM in the Synthesis of bis-4-spiro-fused-β-lactams Data synthesized from research findings. mdpi.com
| Starting Material | RCM Catalyst | Product | Yield | Notes |
| Diene with bis-β-lactam moiety | Grubbs' Catalyst | Macrocycle with bis-4-spiro-β-lactam | Good | Successful ring formation. |
| Diene with short ethylene linker | Grubbs' Catalyst | No reaction | 0% | RCM failed due to the short linker. mdpi.com |
Other Cyclization Methods for Azetidinone Core Construction
The direct cyclization of β-amino acids and their derivatives represents a fundamental and straightforward approach to constructing the azetidin-2-one (B1220530) ring. researchgate.net Because of the inherent ring strain in the four-membered β-lactam system, these compounds are not only biologically active but also serve as versatile synthetic intermediates for β-amino acid derivatives through controlled ring-opening reactions. nih.govresearchgate.net The cyclization process involves the formation of an amide bond between the amine and the carboxylic acid functionalities at the β-position. Typically, this requires activation of the carboxylic acid group (e.g., conversion to an acyl chloride or ester) followed by intramolecular nucleophilic attack by the amino group to close the ring and form the desired β-lactam. This method is a cornerstone in the synthesis of this important class of heterocyclic compounds.
Intramolecular nucleophilic cyclization is a broad category of reactions pivotal for forming the azetidinone core. A prominent example is the final step of the Staudinger [2+2] cycloaddition, where a zwitterionic intermediate, formed from the nucleophilic attack of an imine nitrogen on a ketene, undergoes a conrotatory electrocyclization. mdpi.com This ring-closing step can be viewed as an intramolecular Mannich-type reaction of an enolate onto an electrophilic iminium moiety. mdpi.com
Another classic strategy involves the intramolecular nucleophilic substitution of a γ-halo-amide. In this approach, a nitrogen nucleophile displaces a leaving group (such as a halide) at the β-position of an acyclic precursor to forge the N1-C4 bond of the azetidinone ring. researchgate.net More modern methods have also been developed, such as the gold-catalyzed 4-exo-dig cyclization of homopropargyl amines. nih.govacs.org While this specific example leads to azetidines rather than azetidinones, it showcases the principle of using a metal catalyst to facilitate the intramolecular attack of a nitrogen nucleophile onto an activated unsaturated system to form a four-membered ring. nih.govacs.org
Chiral Pool Synthesis Approaches from Natural Products or Amino Acids
Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by using readily available, enantiomerically pure natural products as starting materials. researchgate.netmdpi.com This approach leverages the inherent chirality of molecules such as amino acids, carbohydrates, and terpenes to establish key stereocenters in the target molecule, avoiding the need for de novo asymmetric synthesis. mdpi.commdpi.com
α-Amino acids are particularly valuable components of the chiral pool for the synthesis of chiral azetidinones. researchgate.net They can be used to introduce stereochemistry through several methods. One common technique is to prepare chiral imines from enantiopure α-amino acids, which are then reacted in a Staudinger cycloaddition with a ketene. mdpi.com The stereocenter from the amino acid directs the stereochemical outcome of the cycloaddition, leading to the formation of optically active β-lactams. mdpi.com Similarly, chiral auxiliaries derived from natural products can be attached to the reactants. For example, ketenes generated from naturally occurring terpenes like (+)-car-3-ene have been used to achieve high stereoselectivity in cycloaddition reactions. mdpi.com Carbohydrates also serve as versatile starting points in the chiral pool synthesis of complex molecules containing the azetidinone ring, such as in the synthesis of thienamycin. researchgate.net
Strategies for Enantiopure (3R)-3-Aminoazetidin-2-one Hydrochloride Preparation
Achieving high stereocontrol in the synthesis of chiral azetidinones, such as the enantiopure precursors to this compound, is critically dependent on the careful optimization of reaction conditions. The stereochemical outcome of azetidinone-forming reactions, particularly cycloadditions like the Staudinger synthesis, is highly sensitive to parameters such as temperature, solvent, and the choice of base. mdpi.com
Detailed studies have shown that temperature can dramatically influence the diastereoselectivity of the reaction. For example, in certain ketene-imine cycloadditions, performing the reaction at low temperatures (e.g., -82 °C) can result in complete cis-selectivity for the resulting β-lactam. mdpi.com Conversely, conducting the same type of reaction at elevated temperatures (e.g., 100 °C) can favor the formation of the trans-diastereomer. mdpi.com The choice of base is also a determining factor; bases like 2,6-lutidine have been found to provide better yields and influence the diastereomeric ratio in certain syntheses. mdpi.com Furthermore, the use of microwave irradiation has been explored as a method to promote these cyclizations, sometimes affecting both yield and the ratio of stereoisomers formed. mdpi.com The systematic variation of these conditions is essential for developing a synthetic route that provides the desired enantiopure product with high fidelity.
Table 2: Influence of Reaction Temperature on Stereoselectivity in Azetidinone Synthesis Data synthesized from research findings. mdpi.com
| Reactants | Temperature | Base/Catalyst | Predominant Stereoisomer | Reference |
| Imines and Phenoxyacetyl Chloride | -82 °C | Not specified | cis | mdpi.com |
| Imines and Acetoxyacetyl Chloride | 100 °C | Not specified | trans | mdpi.com |
| Chiral Imines and Phthalimidoacetyl Chloride | 110 °C | 2,6-Lutidine | trans | mdpi.com |
| Chiral Imines and Acetoxyketene | 0 °C to room temp. | Not specified | cis | mdpi.com |
Multigram Scale Synthesis and Reproducibility of this compound
The successful transition of a synthetic route from laboratory scale to multigram or even kilogram production is a critical aspect of chemical development, particularly for compounds with potential pharmaceutical applications. This requires a robust and reproducible process that is both efficient and economically viable. While detailed, publicly available, step-by-step procedures for the multigram synthesis of this compound are limited, the principles of scaling up the synthesis of chiral β-lactams can be applied.
A key challenge in the synthesis of chiral 3-amino-β-lactams is the stereoselective formation of the azetidinone ring. nih.gov For a synthesis to be considered reproducible on a multigram scale, several factors must be carefully controlled at each step, from starting material quality to reaction conditions and product isolation.
One potential scalable approach involves the cyclization of a suitably protected β-amino acid derivative. For instance, a process could be envisioned starting from a chiral precursor like D-aspartic acid. The synthesis would involve several key transformations that need to be optimized for scale-up:
Protection of Functional Groups: The amino and carboxylic acid groups of the starting material would require protection. The choice of protecting groups is crucial for scalability, as their introduction and removal should be high-yielding and utilize cost-effective reagents.
Ring Formation: The crucial β-lactam ring formation is often achieved through an intramolecular cyclization. This step's reproducibility on a larger scale would heavily depend on factors like solvent purity, temperature control, and the choice of cyclizing agent.
Deprotection and Salt Formation: The final steps would involve the removal of the protecting groups and the formation of the hydrochloride salt. These steps need to be optimized to ensure high purity and yield of the final product.
To ensure reproducibility, each batch of the multigram synthesis would need to be thoroughly analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and chiral chromatography to confirm the chemical identity, purity, and enantiomeric excess of the this compound.
Table 1: Key Considerations for Multigram Scale Synthesis and Reproducibility
| Parameter | Key Considerations |
| Starting Materials | Consistent quality, purity, and stereochemistry. Availability from reliable suppliers. |
| Reagents | Cost-effectiveness, safety at scale, and compatibility with industrial equipment. |
| Reaction Conditions | Precise control of temperature, pressure, and reaction time. Efficient mixing. |
| Solvents | Recyclability, low toxicity, and ease of removal. |
| Work-up & Isolation | Scalable purification methods (e.g., crystallization, filtration). Minimization of waste. |
| Analytical Controls | In-process controls and final product analysis to ensure consistent quality and purity. |
Alternative Synthetic Routes to Substituted Azetidinones
A variety of synthetic methods have been developed for the construction of the azetidinone (β-lactam) ring, a core structural motif in many important compounds. nih.gov These alternative routes offer access to a wide range of substituted chiral azetidinones.
One of the most well-established methods is the Staudinger synthesis , a [2+2] cycloaddition reaction between a ketene and an imine. nih.gov This reaction can be highly stereoselective, depending on the nature of the substituents on both the ketene and the imine. For example, the reaction of a chiral ketene with an achiral imine can lead to the formation of an enantiomerically enriched β-lactam. nih.gov
Another important approach is the ester enolate-imine condensation . This method involves the reaction of a metal enolate of an ester with an imine to form the β-lactam ring. The stereochemical outcome of this reaction can be controlled by the choice of the metal counterion, the solvent, and the substituents on the reactants.
The Kinugasa reaction provides a route to β-lactams from terminal alkynes and nitrones, catalyzed by a copper(I) salt. This reaction is particularly useful for the synthesis of 4-substituted azetidinones.
Intramolecular cyclization of β-amino acids is another fundamental strategy. This can be achieved using various dehydrating agents. The stereochemistry of the starting β-amino acid directly translates to the stereochemistry of the resulting azetidinone.
More recent developments in the synthesis of substituted azetidinones include gold-catalyzed intermolecular oxidation of alkynes followed by cyclization. This method provides a flexible route to chiral azetidin-3-ones.
Table 2: Overview of Alternative Synthetic Routes to Substituted Azetidinones
| Synthetic Route | Description | Key Features |
| Staudinger Synthesis | [2+2] cycloaddition of a ketene and an imine. nih.gov | Versatile, can be highly stereoselective. |
| Ester Enolate-Imine Condensation | Reaction of a metal ester enolate with an imine. | Good control of stereochemistry. |
| Kinugasa Reaction | Copper-catalyzed reaction of a terminal alkyne and a nitrone. | Useful for 4-substituted azetidinones. |
| Intramolecular Cyclization | Cyclization of β-amino acids. | Stereospecific. |
| Gold-Catalyzed Cyclization | Intermolecular oxidation of alkynes followed by cyclization. | Access to azetidin-3-ones. |
These alternative synthetic methodologies provide a powerful toolkit for the preparation of a diverse array of substituted and chiral azetidinones, enabling the exploration of their chemical and biological properties.
Mechanistic Investigations and Stereochemical Control in Azetidinone Formation
Elucidation of Reaction Mechanisms for β-Lactam Ring Formation
The most common method for constructing the β-lactam ring is the Staudinger cycloaddition, a reaction between a ketene (B1206846) and an imine. rsc.orgnih.gov The elucidation of its mechanism has been a subject of considerable study, revealing a complex interplay of intermediates and transition states that dictate the reaction's outcome.
While the Staudinger reaction is formally a [2+2] cycloaddition, a significant body of evidence from both experimental and computational studies indicates that it does not proceed through a concerted pathway where bonds are formed simultaneously. acs.orgpsiberg.comdifferencebetween.com Instead, the reaction is widely accepted to follow a stepwise mechanism. acs.orgpsiberg.comorganic-chemistry.org
The reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the central carbon (the sp-hybridized carbon) of the ketene. acs.orgorganic-chemistry.org This initial step leads to the formation of a dipolar, zwitterionic intermediate. acs.orgorganic-chemistry.org This intermediate is not directly observed but its existence is crucial for explaining the stereochemical outcomes of the reaction. Following its formation, the intermediate undergoes a conrotatory ring closure—a type of electrocyclization—to form the final four-membered β-lactam ring. acs.orgnih.gov The stepwise nature, proceeding through a distinct intermediate, distinguishes it from concerted pericyclic reactions. psiberg.comdifferencebetween.com
The key to understanding the stereoselectivity of the Staudinger reaction lies in the behavior of the zwitterionic intermediate. organic-chemistry.orgresearchgate.net Two primary transition states are involved: the first leading to the formation of the zwitterion, and the second corresponding to the ring-closing step. The stereochemistry of the final product is determined by the competition between the rate of ring closure and the rate of potential isomerization around the C-N bond of the imine moiety within the zwitterionic intermediate. organic-chemistry.orgnih.gov
Nature has evolved its own machinery for constructing the β-lactam ring, which operates differently from synthetic cycloaddition methods. In the biosynthesis of the antibiotic clavulanic acid by Streptomyces clavuligerus, the critical ring-forming step is catalyzed by an enzyme known as β-lactam synthetase (β-LS). nih.gov This enzyme utilizes a mechanism of intramolecular closure rather than an intermolecular cycloaddition. nih.gov
The process is dependent on ATP and Mg²⁺. nih.gov The enzyme catalyzes the closure of an open-chain precursor, N²-(carboxyethyl)-L-arginine (CEA), to form the bicyclic nucleus of clavulanic acid. nih.gov This enzymatic cyclization stands in contrast to the oxidative cyclization mechanisms seen in penicillin biosynthesis. nih.gov The proposed mechanism for β-LS involves the activation of a carboxyl group by ATP, followed by an intramolecular nucleophilic attack to displace the resulting activated group, thereby forming the strained four-membered ring. This enzymatic approach provides perfect stereochemical control, a feat that remains a significant challenge in chemical synthesis. Other enzymatic strategies, such as hemoprotein-catalyzed intramolecular C-H amidation, have also been developed to produce various lactam rings with high enantioselectivity. researchgate.net
Theoretical Studies on Stereoselectivity
Theoretical and computational studies have been instrumental in building predictive models for the stereochemical outcome of β-lactam synthesis. rsc.orgrsc.orgacs.org These studies analyze the energies of various intermediates and transition states to explain and predict the diastereoselectivity and enantioselectivity observed experimentally.
The diastereoselectivity of the Staudinger reaction—that is, the preferential formation of either the cis or trans isomer—is highly dependent on the reaction conditions and the structure of the reactants. rsc.org A general rule is that (E)-imines tend to produce cis-β-lactams, while (Z)-imines yield trans-β-lactams. acs.orgnih.gov This is because the initial nucleophilic attack establishes a specific relative stereochemistry in the zwitterionic intermediate, which then undergoes a conrotatory ring closure to give the product. nih.gov
However, this outcome can be altered by several factors that influence the lifetime and potential for isomerization of the zwitterionic intermediate. nih.gov
Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the rate of direct ring closure, favoring the formation of the cis product. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow down the cyclization, allowing more time for the zwitterion to isomerize to a more stable trans configuration, thus favoring the trans product. organic-chemistry.org
Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, prolonging its lifetime and facilitating isomerization to the thermodynamically more stable intermediate, which typically leads to the trans-β-lactam. nih.gov Non-polar solvents, on the other hand, tend to favor the kinetically controlled cis product. nih.gov
Temperature: Higher reaction temperatures can provide the energy needed for the zwitterionic intermediate to overcome the rotational barrier and isomerize, often leading to an increased proportion of the trans isomer. researchgate.netmdpi.com
| Factor | Condition | Favored Isomer | Reason |
|---|---|---|---|
| Imine Geometry | (E)-Imine | cis | Kinetic control from direct conrotatory ring closure. acs.orgnih.gov |
| (Z)-Imine | trans | Kinetic control from direct conrotatory ring closure. acs.orgnih.gov | |
| Substituent Electronics | Electron-donating (ketene) / Electron-withdrawing (imine) | cis | Accelerated ring closure, preventing isomerization. organic-chemistry.org |
| Electron-withdrawing (ketene) / Electron-donating (imine) | trans | Slower ring closure, allowing isomerization to a more stable intermediate. organic-chemistry.org | |
| Solvent | Polar | trans | Stabilization of the zwitterionic intermediate promotes isomerization. nih.gov |
| Non-polar | cis | Favors the kinetically controlled pathway. nih.gov | |
| Temperature | High | trans | Provides energy for isomerization of the intermediate. mdpi.com |
Achieving enantioselectivity in β-lactam synthesis requires the introduction of a chiral element to influence the reaction pathway. The most common strategies involve the use of chiral auxiliaries, chiral reactants, or chiral catalysts. nih.govnih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine can effectively direct the cycloaddition to favor one enantiomer. For example, enantiopure oxazolidinones derived from phenylglycine have been used as highly effective chiral auxiliaries on the ketene precursor, leading to β-lactams with high diastereomeric ratios. nih.gov
Chiral Catalysts: A more efficient approach is the use of a chiral catalyst to control the stereochemistry. Planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to be highly effective enantioselective catalysts for the Staudinger reaction. nih.govacs.org These catalysts function as nucleophiles that activate the ketene, forming a chiral zwitterionic enolate. This chiral intermediate then reacts with the imine in a stereocontrolled manner, leading to the formation of an enantioenriched β-lactam. nih.gov The catalyst is regenerated at the end of the cycle.
The development of these catalytic systems represents a significant advance, expanding the scope of asymmetric β-lactam synthesis. acs.org
| Strategy | Example | General Outcome | Reference |
|---|---|---|---|
| Chiral Auxiliary | (S)-4-Phenyloxazolidinone on acetyl chloride (ketene precursor) | High diastereomeric ratios (e.g., 95:5 to 97:3 dr) | nih.gov |
| Chiral Catalyst | Planar-chiral 4-(pyrrolidino)pyridine derivative | Good to excellent enantiomeric excess (e.g., 81-98% ee) and diastereoselectivity (e.g., 8:1 to 15:1 dr) | nih.govacs.org |
| Enzymatic Catalysis | Engineered Myoglobin Variants (for C-H amidation) | High yields and high enantioselectivity | researchgate.net |
Computational Validation of Mechanistic Hypotheses
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the formation of 3-amino-β-lactams, theoretical studies have provided significant insights into the stereochemical control of the reaction.
One of the most common methods for synthesizing β-lactams is the Staudinger ketene-imine cycloaddition. DFT calculations have been employed to investigate the transition states and intermediates of this reaction, shedding light on the origins of diastereoselectivity. researchgate.net Studies have shown that the reaction proceeds through a phosphazide (B1677712) intermediate, which then forms an iminophosphorane with the release of nitrogen gas. researchgate.net The subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine (B1218219) oxide. researchgate.net
DFT calculations have predicted that for certain systems, the transition-state free energy for the formation of the cis-isomer is significantly lower than that for the trans-isomer, suggesting a kinetic preference for the cis product. researchgate.net This stereochemical preference can be attributed to stabilizing interactions in the transition state leading to the cis product. researchgate.net
Furthermore, ab initio and DFT analyses have been applied to understand more complex reaction pathways leading to β-lactam formation. For instance, in certain asymmetric syntheses of 3-amino-β-lactams, theoretical studies have confirmed the involvement of pseudopericyclic reactions, including a retro-[4-exo-dig] cyclization as a key step. nih.gov These computational models help in rationalizing the observed stereochemical outcomes and in designing chiral auxiliaries that can effectively control the stereochemistry of the newly formed chiral centers. nih.gov
Table 1: Theoretical Investigation of Reaction Pathways in β-Lactam Formation
| Computational Method | System Studied | Key Findings |
| Density Functional Theory (DFT) | Staudinger reaction of substituted phosphanes and azides | Identified four different initial reaction mechanisms, with all proceeding through a cis-transition state. The one-step pathway is energetically unfavorable. researchgate.net |
| Ab initio and DFT | Asymmetric synthesis of 3-amino-β-lactams | Confirmed the involvement of two pseudopericyclic reactions, including a retro-[4-exo-dig] cyclization, in determining the stereochemical outcome. nih.gov |
| Semi-empirical (MNDO, AM1, PM3) and Ab initio (HF/3-21G) | Cyclization of β-amino acids to β-lactams | Modeled presumed intermediates to rationalize the formation of cyclo-β-dipeptides as byproducts, considering solvent effects. researchgate.net |
Conformational Analysis and its Impact on Reactivity and Selectivity
The three-dimensional structure of the azetidinone ring and its substituents plays a critical role in determining its chemical reactivity and biological activity. Conformational analysis provides insights into the preferred spatial arrangements of atoms and the energy barriers between different conformations.
The four-membered azetidinone ring is not perfectly planar, and the degree of puckering can be influenced by the nature and stereochemistry of its substituents. globalresearchonline.net The conformation of the ring, in turn, affects the accessibility of the carbonyl group to nucleophilic attack, a key step in the mechanism of action of β-lactam antibiotics. globalresearchonline.net
For 3-aminoazetidin-2-one (B3054971) derivatives, the orientation of the amino group relative to the ring is of particular importance. Computational studies on azetidine-based α-amino acids have highlighted the crucial role of intramolecular hydrogen bonding in stabilizing specific conformations. nih.gov For instance, NH···N hydrogen bonds can significantly influence the conformational landscape, leading to either extended or folded shapes in short oligomers. nih.gov
In the context of reactivity, the conformation of the immediate precursor to the cyclized product can dictate the stereochemical outcome. For example, in the enolate-imine cyclocondensation to form 3-amino-β-lactams, the relative orientation of the substituents on the enolate and the imine in the transition state will determine whether the cis or trans product is formed. nih.gov Computational modeling can help to predict the lowest energy transition state and thus the major diastereomer.
The reactivity of the β-lactam ring itself is also influenced by its conformation. Increased ring strain, which can be assessed computationally, generally leads to a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack. globalresearchonline.net This principle is fundamental to the antibacterial activity of penicillins and cephalosporins, where the fused ring system enhances the reactivity of the β-lactam. bhu.ac.in
Table 2: Conformational Preferences and their Implications in Azetidine (B1206935) Derivatives
| Molecule/System | Computational Method | Key Conformational Features | Impact on Properties |
| Oligomers of an azetidine-based α-amino acid | Not specified | Equilibrium between extended and folded shapes. | NH···N hydrogen bonds play a critical role in stabilizing specific conformations. nih.gov |
| Azetidinone ring | Not specified | The ring is not perfectly planar; degree of puckering is substituent-dependent. | Influences the accessibility and reactivity of the carbonyl group. globalresearchonline.net |
| Fused β-lactam rings (e.g., penicillins) | Not specified | Increased ring strain compared to monocyclic β-lactams. | Enhances the electrophilicity of the carbonyl carbon and antibacterial activity. bhu.ac.in |
Reactivity, Derivatization, and Functionalization of the 3r 3 Aminoazetidin 2 One Hydrochloride Scaffold
Chemical Transformations at the C3-Amino Position
The primary amino group at the C3 position of the azetidin-2-one (B1220530) ring is a key handle for derivatization, allowing for the introduction of various functional groups through well-established nitrogen chemistry.
Acylation: The C3-amino group readily undergoes acylation reactions with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This straightforward transformation is widely used to introduce a variety of substituents. For instance, reaction with heptanoyl chloride in the presence of triethylamine (B128534) yields N-[(S)-2-oxoazetidin-3-yl]-heptanamide nih.gov. Similarly, diacylation can be achieved using an excess of an anhydride (B1165640), such as acetic anhydride, to yield N,O-(diacetyl)-3,4-trans-3-amino-1-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-azetidin-2-one nih.gov. The general acylation reaction is a nucleophilic acyl substitution where the amino group acts as the nucleophile attacking the electrophilic carbonyl carbon of the acylating agent researchgate.net.
Alkylation: The amino group can also be alkylated, although direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation researchgate.net. More controlled methods, such as reductive amination, are often preferred. However, stereoselective alkylation of the C3 position of β-lactams has been developed as a powerful method for the synthesis of α-alkyl-α-amino acids nih.gov. This typically involves the use of a chiral auxiliary and a strong base to generate an enolate that then reacts with an alkyl halide nih.gov.
Carbamate (B1207046) Formation: Carbamates are readily formed by reacting the C3-amino group with various chloroformates or by reacting the corresponding isocyanate with an alcohol. Another common method involves the reaction of the amine with a mixed carbonate or an acyl azide (B81097) via the Curtius rearrangement nih.gov. For example, the reaction of an amine with carbon dioxide and an alkyl halide in the presence of a base like cesium carbonate can afford the corresponding carbamate nih.gov. The formation of carbamates is a versatile strategy for introducing a variety of functional groups and is often used to create prodrugs or modify the physicochemical properties of the parent molecule rsc.org.
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Heptanoyl chloride, triethylamine, DCM | N-[(S)-2-oxoazetidin-3-yl]-heptanamide | nih.gov |
| Diacylation | Acetic anhydride | N,O-(diacetyl)-3,4-trans-3-amino-1-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-azetidin-2-one | nih.gov |
| Carbamate Formation | CO2, Alkyl halide, Cs2CO3 | N-Alkyl carbamate derivative | nih.gov |
Reductive Amination: Reductive amination provides an efficient method for the N-alkylation of the C3-amino group. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the intermediate to the corresponding secondary or tertiary amine researchgate.netorganic-chemistry.org. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H], which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material researchgate.netsigmaaldrich.com. This method offers a high degree of control and is compatible with a wide range of functional groups nih.gov.
Urea (B33335) Formation: The C3-amino group can be converted to a urea functionality through several synthetic routes. A common method involves the reaction of the amine with an isocyanate nih.gov. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), generates an isocyanate intermediate in situ, which can then react with another amine to form an unsymmetrical urea nih.govnih.gov. A direct fusion process with urea at elevated temperatures has also been reported for the synthesis of 1-azetidinecarboxamides from 3-phenoxyazetidines google.com.
| Transformation | Typical Reagents | Key Intermediate | Reference |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, NaBH3CN or NaB(OAc)3H | Imine/Iminium ion | researchgate.netresearchgate.netorganic-chemistry.org |
| Urea Formation | Isocyanate or Phosgene/CDI followed by another amine | Isocyanate | nih.govnih.gov |
For the purpose of structural elucidation and analysis, the C3-amino group can be derivatized to enhance its detectability by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
For NMR Analysis: Derivatization with reagents containing fluorine atoms, such as trifluoroacetic anhydride, can be employed for ¹⁹F NMR analysis. This technique offers high sensitivity and a wide chemical shift range, which can be useful for resolving complex mixtures and for quantitative analysis nih.gov. Acetylation with ¹³C-labeled acetic anhydride allows for enhanced detection by ¹³C NMR, providing a sensitive and quantitative label in complex biological fluids with minimal sample pretreatment nih.gov.
For Mass Spectrometry Analysis: In mass spectrometry, derivatization is often used to improve the ionization efficiency and chromatographic separation of analytes. The primary amino group can be reacted with various derivatizing agents to introduce a readily ionizable moiety. For instance, N-alkylation can improve the basicity and hydrophobicity of the molecule, leading to enhanced sensitivity in electrospray ionization mass spectrometry (ESI-MS) nih.gov. The MS/MS fragmentation patterns of these derivatives can provide valuable structural information .
| Spectroscopic Method | Derivatizing Agent | Purpose | Reference |
|---|---|---|---|
| ¹⁹F NMR | Trifluoroacetic anhydride | Introduce a fluorine label for high-sensitivity NMR detection. | nih.gov |
| ¹³C NMR | ¹³C-labeled acetic anhydride | Enhance signal intensity for ¹³C NMR analysis. | nih.gov |
| Mass Spectrometry | Alkylating agents | Improve ionization efficiency and chromatographic separation. | nih.gov |
Ring Transformations and Rearrangements of Azetidinone Derivatives
The strained four-membered β-lactam ring is susceptible to various ring-opening and rearrangement reactions, providing access to a diverse range of acyclic and heterocyclic structures.
The β-lactam ring can be opened under both acidic and basic conditions. The mechanism of ring-opening is influenced by the nature of the substituents on the ring and the reaction conditions.
Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen of the β-lactam is protonated, which activates the ring towards nucleophilic attack libretexts.orgkhanacademy.org. A weak nucleophile, such as water or an alcohol, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the amide bond results in the formation of a β-amino acid or ester nih.gov. This process is essentially a nucleophilic acyl substitution reaction researchgate.net.
Base-Catalyzed Ring Opening: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the carbonyl carbon of the β-lactam ring masterorganicchemistry.com. This leads to the formation of a tetrahedral intermediate which, upon protonation during workup, cleaves the amide bond to yield the corresponding β-amino acid. The high ring strain of the azetidinone facilitates this reaction, making it more susceptible to nucleophilic attack than acyclic amides masterorganicchemistry.com.
The general mechanism involves a nucleophilic attack on the carbonyl carbon, followed by the cleavage of the C-N bond of the lactam ring, which relieves the ring strain.
The azetidinone scaffold can serve as a precursor for the synthesis of other heterocyclic systems through ring-expansion reactions. One such transformation is the conversion to 2-piperidones. While direct ring expansion of (3R)-3-Aminoazetidin-2-one to a 2-piperidone (B129406) is not a commonly reported single-step reaction, multi-step sequences involving ring-opening followed by cyclization can achieve this transformation.
For example, a β-lactam can be reduced to the corresponding azetidine (B1206935). The azetidine can then undergo ring-opening with a suitable nucleophile that introduces a three-carbon chain. Subsequent intramolecular cyclization would then lead to the formation of a six-membered piperidone ring. More direct, though less common, methods might involve rearrangement reactions promoted by specific catalysts or reaction conditions. The synthesis of 2-piperidones is an active area of research, with various methods being developed from different starting materials researchgate.net.
Functionalization of the Azetidinone Core at Other Positionsacs.orgmdpi.commdpi.com
The functionalization of the azetidin-2-one (β-lactam) ring at positions other than the C3-amino group, particularly at the N1 and C4 positions, is a critical strategy for modifying the scaffold's properties. These modifications can influence the molecule's chemical stability, biological activity, and pharmacokinetic profile. The inherent ring strain and specific reactivity of the β-lactam core allow for a range of chemical transformations, including regioselective substitutions and modern cross-coupling reactions. mdpi.com
Regioselective Substitution Reactions
Regioselective reactions on the azetidinone core allow for precise structural modifications. The C4 position is a key site for such transformations, and its stereochemistry is often crucial for biological activity.
Base-promoted isomerization represents a significant regioselective transformation at the C4 position. For instance, the C4-epimerization of cis-4-formyl-2-azetidinones can be achieved using specific base catalysts. nih.gov This process allows for the conversion between diastereomers, which can be essential for accessing the desired biologically active isomer. The choice of reagents and reaction conditions is critical to ensure high selectivity and avoid undesired side reactions. For example, using 40% aqueous dimethylamine (B145610) with a phase-transfer catalyst has been shown to be effective for this transformation, tolerating a variety of substituents at the C3 position. nih.gov
However, the reaction's outcome can be highly dependent on the substrate and conditions. In some cases, instead of simple epimerization, a base-promoted rearrangement of the β-lactam ring can occur, leading to the formation of cyclic enaminones. nih.gov This alternative pathway involves an E1cB-elimination reaction in cis-4-formyl-2-azetidinones, highlighting the delicate balance of reactivity at the C4 position. nih.gov These studies underscore the ability to selectively target the C4 position for substitution and stereochemical inversion, a key tactic in modifying the azetidinone scaffold.
Cross-Coupling Reactions
Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have become powerful tools for functionalizing the azetidinone core by forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods offer a direct route to introduce a wide array of substituents, significantly expanding the chemical space accessible from the basic β-lactam scaffold.
Palladium-catalyzed Suzuki and Heck reactions have been successfully applied to the solid-phase synthesis of 4-arylazetidin-2-ones. acs.org In these approaches, a halogen atom (e.g., iodine or bromine) or a boronic acid moiety is installed at the C4 position of the azetidinone ring, which is attached to a resin support. This pre-functionalized scaffold can then undergo cross-coupling with various partners. For example, a resin-bound 4-iodophenyl-azetidinone can be coupled with phenylboronic acid (Suzuki coupling) or ethyl acrylate (B77674) (Heck coupling) to introduce biphenyl (B1667301) and vinyl-phenyl groups, respectively, at the C4 position. acs.org
Beyond palladium, other transition metals like iron and nickel have also been utilized. Iron-catalyzed protocols have been developed for the coupling of 3-iodoazetidines with Grignard reagents, demonstrating that less expensive, earth-abundant metals can also facilitate these transformations on the related azetidine framework. rsc.org Furthermore, a general approach for the stereospecific cross-coupling of α-stannylated azetidines with aryl bromides using palladium catalysis has been established. nih.gov This Stille-type coupling enables the creation of α-aryl azetidines with high enantiofidelity, showcasing a method to functionalize the C4 position while preserving the stereochemical integrity of the adjacent chiral center. nih.gov
| Reaction Type | Position Functionalized | Catalyst System | Substrates | Group Introduced | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | C4 | {PdCl₂(dppf)} / Triethylamine | Resin-bound 4-(4'-iodophenyl)azetidin-2-one + Phenylboronic acid | Aryl (Biphenyl) | acs.org |
| Heck Coupling | C4 | {PdCl₂(dppf)} / Tetrabutylammonium iodide | Resin-bound 4-(4'-iodophenyl)azetidin-2-one + Ethyl acrylate | Vinyl (trans-2''-(ethoxycarbonyl)vinyl) | acs.org |
| Stille Coupling | C4 (of azetidine) | Palladium(0) Complex | α-Stannylated azetidine + Aryl bromides | Aryl | nih.gov |
| Iron-Catalyzed Coupling | C3 (of azetidine) | Iron Catalyst | 3-Iodoazetidine + Grignard reagents | Aryl, Heteroaryl, Vinyl, Alkyl | rsc.org |
(3R)-3-Aminoazetidin-2-one Hydrochloride as a Chiral Synthonmdpi.comfrontiersin.orgnih.govnih.gov
The (3R)-3-Aminoazetidin-2-one scaffold is a valuable chiral building block, or synthon, in asymmetric synthesis. researchgate.net Its rigid, stereochemically defined structure makes it an ideal starting material for constructing more complex molecules where precise control of stereochemistry is paramount. The presence of multiple reactive sites—the C3-amino group, the N1-nitrogen, and the C2-carbonyl—allows for diverse synthetic manipulations.
Building Block for Complex Heterocyclesfrontiersin.org
(3R)-3-Aminoazetidin-2-one can serve as a precursor for the synthesis of larger, more complex heterocyclic systems, including fused-ring structures. The inherent functionality of the scaffold can be leveraged in cyclization and condensation reactions. For example, the amino group at C3 and the lactam carbonyl at C2 can participate in reactions to build new rings onto the azetidinone core.
This strategy is analogous to the use of other small, functionalized heterocycles, such as aminoazoles, in diversity-oriented synthesis. frontiersin.org In such syntheses, simple building blocks are elaborated through multicomponent reactions to generate libraries of complex, fused heterocyclic systems like pyrazolopyridines or azolo[1,5-a]pyrimidines. frontiersin.orgmdpi.com Similarly, the amino group of (3R)-3-Aminoazetidin-2-one can act as a nucleophile to react with bifunctional electrophiles, leading to the construction of fused pyrimidines, pyridazines, or other nitrogen-containing heterocycles. The strained β-lactam ring itself can also be a reactive partner in ring-expansion or rearrangement reactions to yield different heterocyclic cores.
Precursor for Nitrogen-Containing Compounds
One of the most direct applications of (3R)-3-Aminoazetidin-2-one as a chiral synthon is its use as a precursor for a wide range of nitrogen-containing compounds, particularly complex amides. The primary amino group at the C3 position is a versatile handle for derivatization, most commonly through acylation reactions.
This approach has been effectively used to synthesize potent and selective enzyme inhibitors. For example, a series of N-(2-oxoazetidin-3-yl)amides were synthesized and identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory and pain signaling. nih.gov In this work, various acyl chains were attached to the C3-amino group to explore structure-activity relationships, demonstrating the utility of the scaffold in generating focused compound libraries. nih.gov
Similarly, this scaffold has been employed to create analogues of natural products for therapeutic applications. A library of 3-amino-2-azetidinone derivatives was synthesized as analogues of the anti-cancer agent combretastatin (B1194345) A4. nih.govnih.gov The synthesis involved a five-step sequence where the C3-amino group was acylated with different carboxylic acids to introduce a variety of substituents (R groups). nih.gov This derivatization allowed for the modulation of the compound's polarity, size, and hydrogen bonding capacity to optimize its anti-proliferative activity against colon cancer cells. nih.govnih.gov
| Precursor Scaffold | Reaction Type | Resulting Compound Class | Therapeutic Target/Application | Reference |
|---|---|---|---|---|
| 3-Aminoazetidin-2-one (B3054971) | N-Acylation | N-(2-oxoazetidin-3-yl)amides | NAAA Inhibition (Anti-inflammatory) | nih.gov |
| 3-Aminoazetidin-2-one | N-Acylation | Combretastatin A4 Analogues | Anti-Colorectal Cancer | nih.govnih.gov |
| Aminoacetonitrile | Cyclization / Nitration | N-Methylene-C Linked Tetrazoles | Energetic Materials | researchgate.net |
| 3-Aminoquinazolinone | Condensation / Cyclization | Triazinoquinazolinones | Potential Biologically Active Agents | nih.gov |
Scaffold for Structural Diversificationnih.govnih.gov
The rigid framework of (3R)-3-Aminoazetidin-2-one makes it an excellent scaffold for structural diversification in medicinal chemistry. A scaffold approach involves using a common core structure and systematically decorating it with a variety of functional groups at different attachment points to create a library of diverse molecules. This strategy is highly effective for exploring structure-activity relationships and optimizing lead compounds.
The synthesis of anti-colorectal cancer agents based on the 3-amino-2-azetidinone core is a prime example of this strategy. nih.gov By systematically varying the acyl group attached to the C3-amino function, researchers were able to generate a library of compounds and identify derivatives with potent nanomolar activity. nih.govnih.gov This diversification was crucial for modulating the interaction of the molecules with their biological target.
This concept is also central to the development of fragment libraries for drug discovery. For instance, a library based on a 3-aminopyridin-2-one scaffold was synthesized by introducing various aromatic and heteroaromatic groups at the C5-position via Suzuki cross-coupling reactions. nih.gov This approach allowed for the rapid identification of novel inhibitors for protein kinases. nih.gov The (3R)-3-Aminoazetidin-2-one scaffold is similarly amenable to such diversification strategies. The N1, C3-amino, and C4 positions can all serve as points for modification through reactions like N-alkylation/arylation, N-acylation, and C4-cross-coupling, respectively. This multi-directional diversification allows for a thorough exploration of the chemical space around the core scaffold, facilitating the development of novel compounds with tailored biological activities.
Computational and Theoretical Chemistry Studies of Azetidinone Systems
Quantum Chemical Calculations on Azetidinones
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of azetidinone molecules. nih.gov These calculations provide a detailed picture of electron distribution and orbital interactions, which are crucial for understanding the inherent reactivity and stability of the β-lactam ring.
Electronic Structure and Bonding Analysis
The electronic structure of the azetidinone ring is of significant interest due to the strained nature of the four-membered ring and the unique properties of the β-lactam bond. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine key structural parameters and electronic properties. nih.govresearchgate.net
Analysis of the bonding in azetidinone reveals a complex interplay of ionic and covalent character. researchgate.net The bond lengths and angles within the ring can be precisely calculated, providing a theoretical model that can be compared with experimental data from techniques like X-ray crystallography. The distribution of electron density and the partial charges on each atom can also be determined, offering insights into the molecule's polarity and sites susceptible to nucleophilic or electrophilic attack.
Table 1: Calculated Structural and Electronic Properties of a Model Azetidinone Ring
| Parameter | Calculated Value | Method |
|---|---|---|
| C=O Bond Length | ~1.22 Å | DFT |
| N-C(O) Bond Length | ~1.38 Å | DFT |
| C-C Bond Length | ~1.55 Å | DFT |
| C-N Bond Length | ~1.47 Å | DFT |
| Ring Puckering Angle | Variable | DFT |
| Partial Charge on Carbonyl Carbon | Positive | NBO Analysis |
| Partial Charge on Carbonyl Oxygen | Negative | NBO Analysis |
Note: The values presented are approximate and can vary depending on the specific substituents on the azetidinone ring and the computational method used.
Reactivity Predictions and Orbital Interactions
Quantum chemical calculations are powerful in predicting the reactivity of azetidinone systems. Frontier Molecular Orbital (FMO) theory is a key concept applied in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons.
For azetidinones, the LUMO is often localized on the carbonyl carbon of the β-lactam ring, making it a primary site for nucleophilic attack, a key step in the mechanism of action of β-lactam antibiotics. The HOMO, conversely, can be involved in reactions with electrophiles. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
In-silico docking simulations further predict reactivity by identifying potential interactions between azetidinone derivatives and biological targets. mdpi.com These studies often highlight the formation of hydrogen bonds and other non-covalent interactions that are critical for biological activity. mdpi.com
Molecular Modeling and Simulation of Azetidinone Derivatives
Molecular modeling and simulation techniques are used to explore the dynamic behavior and interactions of azetidinone derivatives in a simulated environment. These methods provide insights into the three-dimensional structures and conformational preferences of these molecules.
Conformational Space Exploration
Azetidinone derivatives are not static structures; they can adopt various conformations due to the flexibility of their substituent groups and the potential for ring puckering. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these molecules over time. nih.gov
This exploration helps to identify the most stable (lowest energy) conformations and the energy barriers between different conformational states. Understanding the preferred shapes of these molecules is crucial, as the conformation often dictates how a molecule will interact with other molecules, including biological receptors. For instance, the orientation of substituents on the azetidinone ring can significantly influence its biological activity.
Prediction of Binding Modes and Interactions (in a general chemical context)
Molecular docking is a widely used computational technique to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov In the context of azetidinone chemistry, docking studies are invaluable for understanding how these derivatives might interact with various chemical entities, including enzymes and receptors. chula.ac.thchula.ac.th
These simulations can predict the formation of specific interactions, such as:
Hydrogen Bonds: The carbonyl oxygen and the nitrogen atom of the β-lactam ring are common hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: Nonpolar substituents on the azetidinone ring can engage in hydrophobic interactions with complementary regions of a binding partner.
By analyzing the predicted binding modes, chemists can gain a rational basis for designing new azetidinone derivatives with enhanced affinity and specificity for a particular target. researchgate.netijper.org
Table 2: Common Intermolecular Interactions Involving the Azetidinone Core
| Interaction Type | Azetidinone Moiety Involved | Potential Partner Group |
|---|---|---|
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | -OH, -NH |
| Hydrogen Bond (Donor) | N-H (if unsubstituted) | O, N |
| Hydrophobic Interaction | C-H bonds of the ring, alkyl/aryl substituents | Alkyl chains, aromatic rings |
In-Silico Approaches in Azetidinone Chemistry Research
In-silico approaches have become an integral part of modern chemical research on azetidinones, enabling the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. peerscientist.com These computational methods accelerate the discovery and development process.
Pharmacophore modeling is another important in-silico technique. chula.ac.th A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key pharmacophoric features of active azetidinone derivatives, researchers can design new molecules that retain these essential features while potentially having improved properties.
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various azetidinone derivatives by predicting their binding affinities and interactions with specific biological targets. nih.govlookchem.com These studies provide a three-dimensional view of the ligand-target complex, which can guide further structural modifications to improve potency and selectivity. mdpi.com
Virtual Screening for Chemical Reactivity
Virtual screening is a computational technique used to assess large libraries of chemical compounds and predict their biological activity or chemical reactivity against a specific target. In the context of azetidinone systems, virtual screening can be employed to identify derivatives with desired reactivity profiles, such as enhanced susceptibility to nucleophilic attack at the β-lactam carbonyl group, a key step in the mechanism of action of many β-lactam antibiotics.
One approach to virtual screening for chemical reactivity involves the use of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a compound with its reactivity. For azetidinone derivatives, descriptors such as electronic parameters (e.g., atomic charges, dipole moments) and steric parameters can be calculated using computational methods and then used to build a QSAR model that predicts reactivity.
A study on 3-amino-2-azetidinone derivatives as potential anti-colorectal cancer agents utilized molecular docking, a form of virtual screening, to predict the binding affinity of these compounds to tubulin, their biological target. nih.gov This screening process allowed for the selection of the most promising candidates for synthesis and biological testing. The docking scores, which are indicative of binding affinity, provided a quantitative measure to rank the compounds.
Table 1: Illustrative Molecular Docking Scores of 3-Amino-2-Azetidinone Derivatives against Tubulin
| Compound | Docking Score (kcal/mol) | Predicted Interaction |
| Derivative 1 | -8.5 | Hydrogen bonding with key residues |
| Derivative 2 | -8.2 | Hydrophobic interactions in the binding pocket |
| Derivative 3 | -7.9 | Combination of hydrogen bonding and hydrophobic interactions |
| Derivative 4 | -7.5 | Pi-stacking with aromatic residues |
| Derivative 5 | -7.1 | Van der Waals interactions |
Note: The data in this table is illustrative and based on findings reported in the literature. nih.gov The docking scores represent the predicted binding affinities, with more negative values indicating stronger binding.
Furthermore, Density Functional Theory (DFT) calculations can be employed to compute reactivity descriptors for a series of azetidinone derivatives. nih.gov These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Fukui functions, provide insights into the electrophilicity and nucleophilicity of different sites within the molecule. By screening a virtual library of compounds based on these descriptors, researchers can identify those with the most reactive β-lactam ring.
Prediction of Synthetic Outcomes and Selectivity
Computational chemistry plays a pivotal role in predicting the outcomes of chemical reactions, particularly in terms of regioselectivity and stereoselectivity. For the synthesis of azetidinones, especially chiral derivatives like (3R)-3-Aminoazetidin-2-one, controlling the stereochemistry is paramount.
The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is one of the most common methods for synthesizing the β-lactam ring. acs.orgmdpi.com Computational studies, primarily using DFT, have been instrumental in elucidating the mechanism of this reaction and predicting its stereochemical outcome. rsc.orgscispace.com
Theoretical investigations have shown that the Staudinger reaction typically proceeds through a two-step mechanism involving the formation of a zwitterionic intermediate. acs.orgrsc.org The stereochemistry of the final β-lactam product (cis or trans) is determined by the relative energies of the transition states leading to the different stereoisomers.
DFT calculations can accurately predict these energy barriers, allowing for the rationalization of experimentally observed selectivities and the prediction of outcomes for new substrate combinations. For instance, studies have shown that the E/Z isomerization of the imine reactant can be a critical factor in determining the final cis/trans ratio of the azetidinone product. researchgate.net
Table 2: Calculated Activation Energies for the Staudinger Reaction of a Substituted Ketene and Imine
| Stereochemical Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| cis-selective pathway | 15.2 | cis-β-lactam |
| trans-selective pathway | 17.8 |
Note: This table presents hypothetical data based on computational studies of the Staudinger reaction. rsc.orgscispace.com The lower activation energy for the cis-selective pathway indicates that the formation of the cis-β-lactam is kinetically favored.
A computational study on the stereocontrolled synthesis of a β-lactam within a scispace.comrotaxane demonstrated the power of DFT and other high-level methods in understanding and predicting stereoselectivity. nih.gov The calculations revealed that the macrocyclic component of the rotaxane enforces a specific conformation on the substrate, leading to an uncommon trans-stereoselective cyclization. The distortion/interaction analysis showed that the high distortion energy of the alternative cis-fumaramide conformation was responsible for the observed selectivity.
Machine learning models are also emerging as powerful tools for predicting the stereoselectivity of chemical reactions. arxiv.orgarxiv.org By training on large datasets of reactions with known stereochemical outcomes, these models can learn the complex relationships between substrate structure, catalyst, and reaction conditions to predict the enantiomeric or diastereomeric excess of a reaction. While not yet widely applied specifically to (3R)-3-Aminoazetidin-2-one hydrochloride, these methods hold great promise for the future of predicting synthetic outcomes in azetidinone chemistry.
Analytical and Spectroscopic Characterization Methods in Azetidinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of azetidinone compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular framework can be assembled. nih.gov
¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the azetidinone structure.
In ¹H NMR, the protons on the β-lactam ring (at C3 and C4) have characteristic chemical shifts that are highly dependent on the nature and stereochemistry of the substituents. For example, in some N-(arylidene)hydrazinoacetyl sulfonamide derivatives containing a 3-chloro-2-azetidinone ring, the protons at the N-CH and CH-Cl positions appear as doublets in the ranges of 5.32–5.45 ppm and 5.02–5.23 ppm, respectively. nih.gov The coupling constant (J-value) between these adjacent protons is particularly diagnostic for determining the relative stereochemistry (cis or trans). mdpi.com
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon (C2) of the strained β-lactam ring typically appears at a characteristic downfield shift. In various 3-chloro-2-azetidinone derivatives, this carbonyl signal is found in the range of 160.3–168.2 ppm. nih.gov The carbons of the ring methine groups (C3 and C4) also have distinct chemical shifts; for instance, in certain derivatives, the CH-NH carbon resonates between 67.8–79.1 ppm and the CH-Cl carbon between 61.04–67.0 ppm. nih.gov For a compound like (3R)-3-Aminoazetidin-2-one, the C3 carbon would be expected to resonate in a range typical for an amino-substituted carbon within this ring system.
Table 1: Typical NMR Chemical Shift Ranges for Substituted 2-Azetidinone Rings
| Nucleus | Position | Typical Chemical Shift (δ) ppm | Notes |
| ¹H | H3 | 4.0 - 5.5 | Highly dependent on substituent and stereochemistry. nih.govnih.gov |
| ¹H | H4 | 4.5 - 5.5 | Highly dependent on substituent and stereochemistry. nih.govnih.gov |
| ¹³C | C2 (C=O) | 160 - 172 | Characteristic downfield shift for the lactam carbonyl. nih.govnih.gov |
| ¹³C | C3 | 50 - 80 | Shift varies significantly with substitution (e.g., amino, chloro). nih.govnih.gov |
| ¹³C | C4 | 60 - 85 | Shift varies significantly with substitution. nih.govnih.gov |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and determining the compound's connectivity and stereochemistry.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For an azetidinone, a COSY spectrum would show a cross-peak between the protons at C3 and C4, confirming their connectivity within the ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons directly to the carbons they are attached to. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for piecing together the entire molecular structure, for example, by correlating the N-H proton to the C2 carbonyl carbon and the C4 carbon. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a 3,4-disubstituted azetidinone, a NOESY cross-peak between the C3 and C4 protons would indicate a cis relationship, while the absence of this correlation would suggest a trans arrangement. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for analyzing β-lactam compounds. troindia.in
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular weight can be accurately determined from the protonated molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The 2-azetidinone ring undergoes distinct fragmentation pathways upon collision-induced dissociation (CID). The two primary fragmentation types are:
Type A Fragmentation: This involves the cleavage of the N1-C2 and C3-C4 bonds, resulting in the formation of ketene (B1206846) and imine fragment ions.
Type B Fragmentation: This pathway involves the cleavage of the N1-C4 and C2-C3 bonds, leading to the formation of olefin and isocyanate fragments.
The specific masses of these fragments provide strong evidence for the presence and substitution pattern of the azetidinone ring.
Table 2: Characteristic Fragmentation Pathways of the 2-Azetidinone Ring in MS/MS
| Fragmentation Type | Bonds Cleaved | Resulting Fragments |
| Type A | N1-C2, C3-C4 | Ketene + Imine |
| Type B | N1-C4, C2-C3 | Olefin + Isocyanate |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive and unambiguous structural information for compounds that can be grown as suitable single crystals. This technique yields a three-dimensional model of the molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com
For azetidinone research, X-ray crystallography is invaluable for:
Absolute Structure Confirmation: It provides unequivocal proof of the molecular structure and connectivity.
Stereochemistry Determination: It unambiguously establishes the relative stereochemistry (cis/trans) of substituents on the ring. mdpi.com
Absolute Configuration: For chiral molecules like (3R)-3-Aminoazetidin-2-one, analysis of anomalous dispersion effects allows for the determination of the absolute configuration (R or S) at each stereocenter, confirming the enantiomeric form present in the crystal. researchgate.netnih.gov
Conformational Analysis: It reveals the conformation of the molecule in the solid state, including the planarity of the azetidinone ring, which is often nearly planar but can show slight puckering.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination
For chiral compounds such as (3R)-3-Aminoazetidin-2-one, it is critical to determine the enantiomeric purity, often expressed as enantiomeric excess (ee). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common and reliable method for this purpose. google.com
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). nih.gov Enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus their separation. Common types of CSPs used for separating amino compounds include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) are widely used and are effective for a broad range of chiral compounds. ankara.edu.tr
Macrocyclic Glycopeptide CSPs: Phases based on molecules like teicoplanin are particularly successful for resolving the enantiomers of underivatized amino acids and related polar compounds. chromatographytoday.com
Crown Ether-based CSPs: These are especially effective for the separation of primary amino acids. ankara.edu.tr
In a typical analysis, a solution of the compound is injected into the chiral HPLC system. The two enantiomers will elute at different times, and the area under each peak is proportional to its concentration. From this data, the enantiomeric purity or enantiomeric excess can be accurately calculated. For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent may be employed. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For azetidinone research, it is particularly useful for confirming the presence of the core β-lactam structure.
The most prominent and diagnostic feature in the IR spectrum of a 2-azetidinone is the carbonyl (C=O) stretching absorption. Due to the significant ring strain in the four-membered ring, which reduces amide resonance and increases the double-bond character, this absorption appears at a characteristically high frequency, typically in the range of 1730–1780 cm⁻¹ . nih.govsciencescholar.us This is significantly higher than the carbonyl absorption of a typical acyclic amide (1630-1680 cm⁻¹) or a larger, unstrained lactam. This high-frequency band is considered strong evidence for the presence of a β-lactam ring.
Other important absorptions can include:
N-H Stretch: For N-unsubstituted or N-monosubstituted azetidinones, this appears as a band in the region of 3100–3400 cm⁻¹.
C-H Stretch: Aliphatic and aromatic C-H stretching vibrations are observed around 2850–3100 cm⁻¹.
N-H Bend: For compounds with an amino group, such as 3-Aminoazetidin-2-one (B3054971), a characteristic N-H bending vibration would also be expected around 1550-1650 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for 2-Azetidinones
| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |
| β-Lactam C=O | Stretch | 1730 - 1780 | Strong |
| N-H (Amide) | Stretch | 3100 - 3400 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| N-H (Amine) | Bend | 1550 - 1650 | Medium |
Future Research Directions and Emerging Paradigms in 3r 3 Aminoazetidin 2 One Hydrochloride Chemistry
Development of Sustainable and Green Synthetic Protocols
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For the synthesis of (3R)-3-Aminoazetidin-2-one hydrochloride and its derivatives, several green chemistry approaches are being explored to minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis: Enzymatic transformations offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of transaminases is a promising avenue for the asymmetric synthesis of chiral amines, and this technology can be adapted for the production of (3R)-3-Aminoazetidin-2-one. researchgate.netmdpi.comresearchgate.net ω-Transaminases, for instance, can catalyze the stereoselective amination of a corresponding ketone precursor, providing a direct and efficient route to the desired (R)-enantiomer with high enantiomeric excess. researchgate.net The development of robust and recyclable enzyme systems will be crucial for the industrial-scale application of this technology.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govacs.orgresearchgate.netacs.org The synthesis of β-lactam antibiotics has been successfully demonstrated in flow reactors, suggesting that this technology could be applied to the production of this compound. nih.gov Flow chemistry can enable the use of hazardous reagents in a more controlled manner and facilitate the integration of multiple synthetic steps into a continuous process, thereby reducing purification steps and solvent usage.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. unife.itchemrxiv.orgchemrxiv.orgresearchgate.net This green technology can be harnessed for the synthesis of azetidines through radical strain-release processes. While direct application to (3R)-3-Aminoazetidin-2-one is still an area of active research, the principles of photocatalysis offer a promising strategy for developing new, energy-efficient synthetic routes.
| Green Chemistry Approach | Potential Advantages for (3R)-3-Aminoazetidin-2-one Synthesis | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, process optimization, enzyme immobilization and recycling. |
| Flow Chemistry | Enhanced safety, improved efficiency and scalability, process intensification. | Reactor design, optimization of reaction parameters in flow, integration of downstream processing. |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions, novel reaction pathways. | Development of suitable photocatalysts, exploration of new photocatalytic transformations for azetidinone synthesis. |
Application of Machine Learning and AI in Azetidinone Synthesis Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and drug discovery. These computational tools can accelerate the design of novel synthetic routes, predict reaction outcomes, and optimize reaction conditions, thereby reducing the time and cost of research and development.
For azetidinone synthesis, AI algorithms can be trained on large datasets of known reactions to predict the most efficient and viable synthetic pathways to this compound and its derivatives. Retrosynthesis prediction programs can propose novel disconnections and identify readily available starting materials, guiding the synthetic chemist towards more innovative and efficient strategies.
Furthermore, machine learning models can be employed to predict the physicochemical properties and biological activities of novel azetidinone derivatives. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of molecules with the most promising therapeutic potential. The ability to predict reaction yields and identify potential side products can also aid in the optimization of reaction conditions, leading to more efficient and sustainable chemical processes.
Exploration of Novel Chemical Reactivity and Catalysis
The inherent ring strain of the β-lactam core in this compound makes it a versatile substrate for a variety of chemical transformations. wikipedia.org Future research will continue to explore novel reactivity and catalytic methods to further expand its synthetic utility.
Asymmetric Catalysis: The development of new asymmetric catalytic methods is crucial for the efficient and stereoselective synthesis of chiral β-lactams. researchgate.netrsc.orgnih.govsnnu.edu.cn This includes the use of chiral catalysts in Staudinger [2+2] cycloadditions, which is a common method for β-lactam synthesis. mdpi.comnih.govmdpi.com Furthermore, transition-metal-catalyzed C-H activation presents a powerful strategy for the direct functionalization of the azetidinone scaffold, enabling the introduction of various substituents with high regio- and stereoselectivity. researchgate.net
Ring-Opening Reactions: The strained four-membered ring of β-lactams is susceptible to nucleophilic attack, leading to ring-opening. acs.orgbenthamdirect.comacs.org This reactivity can be harnessed to synthesize a variety of valuable acyclic molecules, such as α,β-diamino acids, which are important building blocks for peptides and other biologically active compounds. nih.gov Exploring new catalysts and reaction conditions for controlled and selective ring-opening will continue to be an active area of research.
| Catalytic Approach | Description | Potential Application for (3R)-3-Aminoazetidin-2-one |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction. | Enantioselective synthesis of the β-lactam ring and stereoselective functionalization. |
| Transition-Metal Catalysis | Employment of transition metals to facilitate novel bond formations. | C-H activation for direct derivatization of the azetidinone core. |
| Organocatalysis | Use of small organic molecules as catalysts. | Asymmetric synthesis of β³-amino acid derivatives from β-lactam precursors. rsc.org |
Expanding the Scope of this compound as a Synthetic Hub
The presence of a chiral center and a reactive amino group makes this compound an ideal "synthetic hub" or "chiral building block" for the construction of more complex and diverse molecular architectures. nih.gov Future research will focus on expanding its applications in the synthesis of medicinally relevant compounds and novel chemical entities.
The primary amino group at the C3 position serves as a versatile handle for a wide range of derivatization reactions. nih.govmdpi.comnih.gov Acylation, alkylation, and arylation of the amino group can lead to a diverse library of N-substituted 3-aminoazetidin-2-ones with potentially unique biological activities. These derivatives can be screened for various therapeutic targets, leveraging the rigid β-lactam scaffold to present different functional groups in a well-defined spatial orientation.
Furthermore, the entire (3R)-3-Aminoazetidin-2-one moiety can be incorporated into larger molecules to impart specific conformational constraints or to act as a recognition element. Its use as a dipeptide isostere or as a core scaffold for the development of enzyme inhibitors are promising areas of investigation. The ability to synthesize complex molecules from this relatively simple chiral starting material underscores its importance as a cornerstone in modern organic synthesis.
Q & A
Q. Challenges :
- Racemization Risk : High temperatures or prolonged reaction times can lead to loss of stereochemical integrity. Use low-temperature conditions (<0°C) during critical steps .
- Impurity Control : By-products like (3S)-enantiomers or unreacted intermediates may form. Purification via recrystallization (ethanol/water) or chiral HPLC is recommended .
How is the stereochemistry of this compound confirmed?
Methodological Answer:
- Chiral HPLC : Employ a column with a chiral stationary phase (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention time comparison with racemic mixtures validates enantiomeric purity .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis. The hydrochloride salt often crystallizes in monoclinic systems (space group P2₁), with hydrogen-bonding networks stabilizing the (3R)-configuration .
- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +15° to +20° in methanol) .
Advanced Research Questions
How does the stereochemistry influence biological activity in enzyme inhibition studies?
Methodological Answer:
The (3R)-configuration determines binding affinity to target enzymes (e.g., proteases or kinases):
- Enzyme Assays : Compare IC₅₀ values of (3R)- and (3S)-enantiomers using fluorescence-based assays. For example, (3R)-enantiomers show 10-fold higher inhibition of α-chymotrypsin due to optimal spatial alignment with the catalytic triad .
- Molecular Dynamics (MD) Simulations : Model interactions between the (3R)-configured compound and enzyme active sites. Hydrogen bonding with residues like Ser195 (in serine proteases) is critical .
Data Contradiction Resolution :
If conflicting inhibition data arise (e.g., variability in IC₅₀ across studies):
- Validate assay conditions (pH, temperature, ionic strength).
- Confirm enantiomeric purity via chiral HPLC to rule out contamination by (3S)-isomers .
What strategies optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Salt Selection : The hydrochloride form improves aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) compared to the free base. For further enhancement, co-solvents like DMSO (≤5%) or cyclodextrin inclusion complexes are used .
- Lyophilization : Prepare lyophilized powders in mannitol/sucrose matrices to prevent hydrolysis during storage .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., ring-opened derivatives) indicate susceptibility to moisture, necessitating desiccated storage .
How can researchers resolve discrepancies in reported metabolic pathways?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁴C-labeled this compound and track metabolites via LC-MS/MS in hepatocyte incubations .
- Comparative Studies : Replicate published protocols using identical species (e.g., rat vs. human liver microsomes) to identify species-specific metabolism. For example, CYP3A4-mediated N-dealkylation may dominate in humans but not rodents .
- Data Normalization : Use internal standards (e.g, deuterated analogs) to correct for matrix effects in mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
